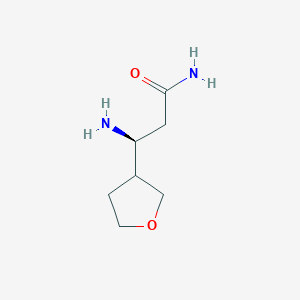

(3S)-3-Amino-3-(oxolan-3-yl)propanamide

CAS No.:

Cat. No.: VC17851581

Molecular Formula: C7H14N2O2

Molecular Weight: 158.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H14N2O2 |

|---|---|

| Molecular Weight | 158.20 g/mol |

| IUPAC Name | (3S)-3-amino-3-(oxolan-3-yl)propanamide |

| Standard InChI | InChI=1S/C7H14N2O2/c8-6(3-7(9)10)5-1-2-11-4-5/h5-6H,1-4,8H2,(H2,9,10)/t5?,6-/m0/s1 |

| Standard InChI Key | APFKUILWHYNEMI-GDVGLLTNSA-N |

| Isomeric SMILES | C1COCC1[C@H](CC(=O)N)N |

| Canonical SMILES | C1COCC1C(CC(=O)N)N |

Introduction

Structural and Stereochemical Analysis

Molecular Architecture

The compound’s IUPAC name, (3S)-3-amino-3-(oxolan-3-yl)propanamide, defines its core structure:

-

Oxolane ring: A five-membered tetrahydrofuran ring with oxygen at position 1.

-

Amino-propanamide side chain: A three-carbon chain bearing an amino group (-NH2) and a terminal amide (-CONH2) at the 3-position of the oxolane ring .

-

Chirality: The (3S) configuration indicates the spatial arrangement of substituents around the third carbon, critical for molecular interactions .

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₁₄N₂O₂ | |

| Molecular Weight | 158.20 g/mol | |

| XLogP3-AA (Log P) | -1.3 | |

| Hydrogen Bond Donors | 2 | |

| Hydrogen Bond Acceptors | 3 | |

| Topological Polar SA | 78.3 Ų | |

| Rotatable Bonds | 2 |

Physicochemical and Computed Properties

Solubility and Lipophilicity

The compound’s low Log P (-1.3) and high polar surface area (78.3 Ų) predict high aqueous solubility but poor membrane permeability, typical of polar amino acid derivatives . These traits may limit oral bioavailability but favor applications in hydrophilic environments.

Stability and Reactivity

-

Hydrolytic Stability: The amide group may undergo slow hydrolysis under acidic or basic conditions, necessitating pH-controlled formulations.

-

Stereochemical Integrity: The undefined stereocenters (two undefined in analogs) highlight potential racemization risks during synthesis or storage .

Challenges and Future Directions

-

Stereoselective Synthesis: Developing cost-effective methods to produce the (3S) enantiomer at scale.

-

Biological Profiling: In vitro and in vivo studies to assess toxicity, metabolic stability, and target engagement.

-

Computational Modeling: Molecular dynamics simulations to predict binding affinities with proteins of interest.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume